4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148014
InChI: InChI=1S/C10H11N3O3/c14-6-8-2-1-7(16-8)5-12-9-3-4-11-10(15)13-9/h1-4,14H,5-6H2,(H2,11,12,13,15)
SMILES:
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol

4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC20148014

Molecular Formula: C10H11N3O3

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one -

Specification

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
IUPAC Name 6-[[5-(hydroxymethyl)furan-2-yl]methylamino]-1H-pyrimidin-2-one
Standard InChI InChI=1S/C10H11N3O3/c14-6-8-2-1-7(16-8)5-12-9-3-4-11-10(15)13-9/h1-4,14H,5-6H2,(H2,11,12,13,15)
Standard InChI Key PHBJRSFXAFRHDC-UHFFFAOYSA-N
Canonical SMILES C1=C(OC(=C1)CO)CNC2=CC=NC(=O)N2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidin-2(1H)-one core linked via an amino group to a 5-(hydroxymethyl)furan-2-ylmethyl moiety. The pyrimidine ring provides a planar, aromatic system conducive to π-π interactions, while the hydroxymethyl-furan subunit introduces stereoelectronic complexity. The IUPAC name, 6-[[5-(hydroxymethyl)furan-2-yl]methylamino]pyrimidin-4-ol, reflects this arrangement.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₃
Molecular Weight221.21 g/mol
CAS Number1333466-51-5
SolubilityNot fully characterized
Melting PointData unavailable

The hydroxymethyl group on the furan ring enhances hydrophilicity, potentially improving aqueous solubility compared to unsubstituted furans .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Condensation Reaction: 5-Hydroxymethylfurfural reacts with a pyrimidine derivative (e.g., 2-aminopyrimidin-4-ol) in methanol under basic conditions (magnesium methanolate, 55°C, 3 hours) .

  • Reduction: Sodium borohydride reduces intermediate Schiff bases at 20°C for 30 minutes, yielding the target compound .

Table 2: Reaction Conditions and Reagents

StepReagentsConditionsYield
1Magnesium methanolate55°C, 3h, methanol-
2Sodium tetrahydroborate20°C, 0.5h, methanol-

Yield data are unspecified in available literature, suggesting opportunities for process optimization .

Mechanistic Considerations

The first step likely involves nucleophilic attack by the pyrimidine amine on the aldehyde group of 5-hydroxymethylfurfural, forming an imine intermediate. Subsequent borohydride reduction stabilizes the amine linkage. Stereochemical outcomes remain unstudied but could influence biological activity.

SupplierPurityPrice (2025)
Parchem>95%Inquiry
VulcanChem>90%$5.00/100mg

Future Directions and Challenges

Research Priorities

  • Pharmacological Profiling: Systematic in vitro screening against bacterial and cancer models.

  • Structure-Activity Relationships: Modifying the hydroxymethyl group to optimize bioavailability.

  • Synthetic Scalability: Developing catalytic methods to improve yield and reduce waste.

Regulatory Considerations

As a research-grade compound, regulatory approval for clinical use remains distant. Preclinical safety assessments (e.g., Ames test, hepatotoxicity screening) are essential next steps .

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